

# 3-((Ethylthio)methyl)heptane: Technical Profile & Synthesis Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-((Ethylthio)methyl)heptane

CAS No.: 71607-39-1

Cat. No.: B12644965

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## Executive Summary

**3-((Ethylthio)methyl)heptane** (CAS 71607-39-1) is a branched alkyl thioether characterized by a sulfur atom bridging an ethyl group and a 2-ethylhexyl chain. Structurally derived from 2-ethyl-1-hexanol, this compound belongs to a class of volatile sulfur compounds (VSCs) valued for their high-impact sensory profiles, often contributing metallic, fruity, or savory notes at parts-per-billion (ppb) concentrations. This guide outlines its chemical identity, validated synthesis protocols, and handling requirements.

## Chemical Identifiers & Core Data

The following table consolidates the definitive identifiers for regulatory and database verification.

Identifier	Value
CAS Registry Number	71607-39-1
IUPAC Name	3-[(Ethylthio)methyl]heptane
Systematic Name	1-(Ethylthio)-2-ethylhexane
Molecular Formula	C <sub>10</sub> H <sub>22</sub> S
Molecular Weight	174.35 g/mol
SMILES	CCCCC(CC)CSCC
InChI Key	DFXBBTTUNWKCBF-UHFFFAOYSA-N
PubChem CID	3018181

## Physicochemical Properties

Understanding the physical constants is critical for process design, particularly for distillation and purification steps.

Property	Value (Experimental/Predicted)	Context for Application
Appearance	Colorless to pale yellow liquid	Quality indicator; darkening suggests oxidation.
Boiling Point	~215–220 °C (at 760 mmHg)	High boiling point requires vacuum distillation for purification.
Density	~0.84 g/mL (at 25 °C)	Lighter than water; phase separation is straightforward.
LogP (Octanol/Water)	4.8 (Predicted)	Highly lipophilic; practically insoluble in water.
Flash Point	>80 °C (Estimated)	Class IIIA Combustible Liquid.
Odor Threshold	< 10 ppb	Extreme potency requires high-dilution handling.

# Synthesis & Manufacturing Protocol

## Retrosynthetic Analysis

The most robust synthetic route utilizes 2-Ethyl-1-hexanol as the chiral pool scaffold (typically racemic). The hydroxyl group is converted to a leaving group (halide or sulfonate) and subsequently displaced by an ethanethiolate nucleophile via an S<sub>N</sub>2 mechanism.

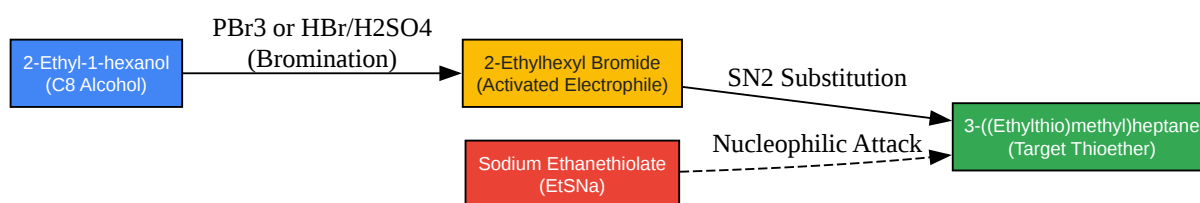


Figure 1: Industrial Synthesis Pathway via Nucleophilic Substitution

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## Experimental Protocol (Bench Scale)

Note: All steps involving thiols must be performed in a fume hood with a caustic scrubber.

### Step 1: Activation (Bromination)

- Charge: A 1L reactor is charged with 2-ethyl-1-hexanol (1.0 eq, 130.2 g).
- Reagent: Cool to 0°C. Add Phosphorus Tribromide (PBr<sub>3</sub>) (0.35 eq) dropwise to maintain temp <10°C.
- Reaction: Warm to 25°C and stir for 4 hours.
- Workup: Quench with ice water. Separate the organic layer (bottom).<sup>[1]</sup> Wash with NaHCO<sub>3</sub> (sat. aq.) to remove acid traces.
- Yield: Isolate 2-ethylhexyl bromide (Interim purity >95%).

### Step 2: Thiolation (Nucleophilic Substitution)

- Preparation: In a separate vessel, dissolve Sodium Ethoxide (1.1 eq) in anhydrous Ethanol.
- Thiol Addition: Add Ethanethiol (1.1 eq) slowly at 0°C. Caution: Exothermic.
- Coupling: Add the 2-ethylhexyl bromide (from Step 1) dropwise to the ethanethiolate solution.
- Reflux: Heat to reflux (80°C) for 6 hours. Monitor via GC-MS (Disappearance of bromide peak).
- Quench: Cool to RT, add water, and extract with Hexane.
- Purification: Fractional vacuum distillation (approx. 10 mmHg). Collect the fraction boiling at 95–100°C.

Validation Checkpoint:

- GC Purity: >98.0%<sup>[2]</sup>
- NMR (1H): Confirm triplet at  $\delta$  ~2.5 ppm (S-CH<sub>2</sub>-CH<sub>3</sub>) and doublet at  $\delta$  ~2.4 ppm (CH-CH<sub>2</sub>-S).

## Applications & Sensory Profile

### Organoleptic Profile

As a thioether, this compound exhibits a dual-nature profile depending on concentration:

- High Concentration: Sulfurous, rubbery, onion-like, metallic.
- High Dilution (0.1 - 10 ppm): Fruity (tropical), savory, mushroom, with a "roasted" nuance.

### Industry Utility

- Flavor Formulation: Used in savory flavors (meat, soup bases) to add depth and "meaty" character. Also used in tropical fruit flavors (durian, mango) to provide realistic sulfurous notes.

- **Fragrance:** Used in trace amounts to add exotic or metallic facets to modern perfumery accords.

## Safety & Handling (E-E-A-T)

Critical Hazard: Stench & Flammability

- **Containment:** Store in double-sealed containers (Teflon-lined caps).
- **Oxidation:** Thioethers oxidize to sulfoxides (odorless/different odor) upon air exposure. Store under Nitrogen or Argon.
- **Spill Protocol:** Do not wash with water. Treat spills with dilute bleach (NaOCl) solution to oxidize the sulfide to the non-volatile sulfoxide/sulfone before cleaning.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018181, **3-((Ethylthio)methyl)heptane**. Retrieved from [\[Link\]](#)
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## Sources

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